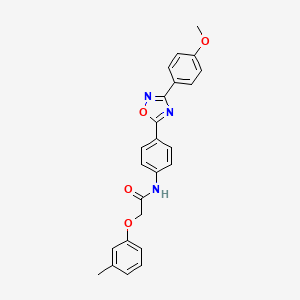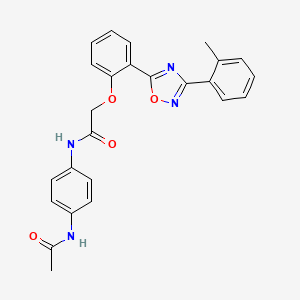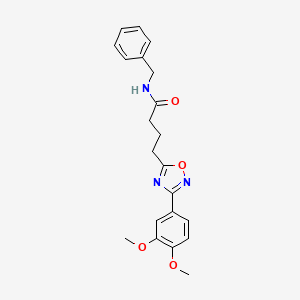
(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)(pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)(pyrrolidin-1-yl)methanone is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. In
作用機序
The mechanism of action of (2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)(pyrrolidin-1-yl)methanone varies depending on the application. In medicine, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory activity by inhibiting the production of inflammatory cytokines. In agriculture, it acts as a pesticide and herbicide by disrupting the metabolic pathways of pests and weeds. In material science, it exhibits fluorescence properties due to its electron-rich structure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)(pyrrolidin-1-yl)methanone vary depending on the application. In medicine, it has been shown to have low toxicity and minimal side effects. In agriculture, it has been shown to have low environmental impact and minimal toxicity to non-target organisms. In material science, it exhibits good photostability and high quantum yield.
実験室実験の利点と制限
The advantages of using (2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)(pyrrolidin-1-yl)methanone in lab experiments include its ease of synthesis, low toxicity, and versatility in various applications. However, its limitations include its relatively low solubility in water and its sensitivity to light and heat.
将来の方向性
There are several future directions for the research of (2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)(pyrrolidin-1-yl)methanone. In medicine, it could be further studied for its potential as a chemotherapeutic agent and for the treatment of inflammatory diseases. In agriculture, it could be further explored for its potential as a biopesticide and for the development of sustainable agriculture practices. In material science, it could be further investigated for its potential as a sensor and for the synthesis of novel materials with unique properties.
In conclusion, (2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)(pyrrolidin-1-yl)methanone is a compound with a wide range of potential applications in various fields. Its ease of synthesis, low toxicity, and versatility make it a promising compound for future research and development.
合成法
The synthesis of (2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)(pyrrolidin-1-yl)methanone involves the condensation reaction between 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid and 2-amino-3-phenylphenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields a white crystalline solid that can be purified by recrystallization.
科学的研究の応用
(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)(pyrrolidin-1-yl)methanone has been extensively researched for its potential applications in various fields. In medicine, it has been studied for its antitumor, anti-inflammatory, and antimicrobial activities. In agriculture, it has been explored for its potential as a pesticide and herbicide. In material science, it has been investigated for its potential as a fluorescent probe and as a building block for the synthesis of novel materials.
特性
IUPAC Name |
[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-19(22-12-6-7-13-22)16-11-5-4-10-15(16)18-20-17(21-24-18)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIYNHANRHIVCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenyl](pyrrolidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7711354.png)





![2-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711383.png)


![3-(2,5-dimethoxyphenyl)-N-(diphenylmethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711392.png)